molecular formula C21H20O6 B2721026 (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-89-4

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2721026
CAS No.: 623122-89-4
M. Wt: 368.385
InChI Key: MWQPBHGEOBWTLI-ODLFYWEKSA-N
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Description

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured benzylidene group at the C2 position of the dihydrobenzofuran core. The molecule includes a 2-ethoxy-substituted benzylidene moiety and a methyl propanoate ester linked via an ether bond at the C6 position of the benzofuran ring.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-17-8-6-5-7-14(17)11-19-20(22)16-10-9-15(12-18(16)27-19)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQPBHGEOBWTLI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H20O4C_{18}H_{20}O_{4}, with a molecular weight of approximately 300.35 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, linked via an ether bond to a propanoate group. The presence of an ethoxybenzylidene substituent enhances the compound's lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds containing benzofuran structures often exhibit significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that derivatives of benzofuran can scavenge free radicals effectively, suggesting that (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may also possess similar antioxidant capabilities .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a recent investigation found that a related compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of apoptotic proteins such as Bcl-2 and Bax . Given its structural similarity, this compound may exhibit comparable effects.

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. A study by Lee et al. (2021) reported that certain benzofuran derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests that this compound could potentially reduce inflammation through similar mechanisms .

Neuroprotective Effects

Neuroprotection is another area where benzofuran derivatives have shown promise. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, studies have shown that certain benzofurans can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration .

Table 1: Summary of Biological Activities

Biological ActivityEvidence LevelReferences
AntioxidantModerateZhang et al., 2020
AnticancerHighLee et al., 2021
Anti-inflammatoryModerateLee et al., 2021
NeuroprotectiveModerateZhang et al., 2020

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC18H20O4C_{18}H_{20}O_{4}
Molecular Weight300.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Case Studies

  • Antioxidant Activity : In vitro assays demonstrated that this compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Anticancer Mechanism : In a study involving human breast cancer cell lines, treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
  • Neuroprotective Study : A model of Alzheimer's disease showed that administration of related benzofuran compounds improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Z-configured benzylidene-dihydrobenzofuran derivatives. Key structural analogs differ in substituents on the benzylidene ring, ester groups, or benzofuran modifications, which influence physicochemical properties and biological efficacy. Below is a detailed comparison:

Substituent Variations on the Benzylidene Group

  • 3-Fluoro analog (): Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate (CAS: 620546-32-9) replaces the 2-ethoxy group with a 3-fluoro substituent. The electron-withdrawing fluorine atom enhances metabolic stability but reduces solubility in polar solvents compared to the ethoxy group .
  • 5-Bromo-2-methoxy analog (): Methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate (CAS: 620546-30-7) introduces bromine (increasing molecular weight by ~79.9 g/mol) and methoxy groups. The bulky bromine may sterically hinder binding to biological targets, while the methoxy group improves lipophilicity .
  • This compound is marketed as a pharmaceutical intermediate, suggesting utility in drug development .
  • 4-Bromo analog (): Substitution at the 4-position with bromine (CAS: Not provided) likely alters π-π stacking interactions in protein binding compared to the 2-ethoxy variant. Bromine’s hydrophobicity may enhance membrane permeability .

Ester Group Modifications

  • Cinnamate ester analog (): [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 859138-76-4) replaces the methyl propanoate with a cinnamate ester. The extended conjugated system increases UV absorbance, making it suitable for spectroscopic studies .
  • Propionate ester analog (): [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate (CAS: 210361-49-2) uses a propionate ester instead of methyl propanoate. The longer alkyl chain improves lipid solubility but may reduce metabolic clearance rates .

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